N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide
Description
N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide (CAS: 1705236-73-2) is a structurally complex compound featuring a bipiperidine scaffold substituted with a 2-fluorophenoxy group and an acetamide-functionalized phenyl ring. Its molecular formula is C25H30FN3O3, with a molar mass of 439.5224 g/mol . This compound is of interest in medicinal chemistry due to its hybrid structure, combining elements of piperidine-based pharmacophores and fluorinated aromatic systems.
Properties
IUPAC Name |
N-[4-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3/c1-18(30)27-20-8-6-19(7-9-20)25(31)29-14-10-21(11-15-29)28-16-12-22(13-17-28)32-24-5-3-2-4-23(24)26/h2-9,21-22H,10-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKLWQGFPIWHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of the 2-fluorophenoxy intermediate. This can be achieved by reacting 2-fluorophenol with an appropriate halogenated compound under basic conditions.
Bipiperidine Formation: The next step involves the synthesis of the bipiperidine structure. This can be done by cyclizing a suitable diamine precursor in the presence of a dehydrating agent.
Coupling Reaction: The fluorophenoxy intermediate is then coupled with the bipiperidine structure using a coupling reagent such as PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like silver carbonate.
Acetylation: The final step involves the acetylation of the coupled product to form N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide. This can be achieved by reacting the intermediate with acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group allows the compound to interact with neurotransmitter receptors, potentially modulating their activity. The bipiperidine structure provides a scaffold that can enhance binding affinity and selectivity. The acetyl group may play a role in the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phenylacetamide Derivatives with Sulfonamide Substituents
describes N-phenylacetamide derivatives with sulfonamide substituents, such as N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) . Key differences include:
- Structural divergence: Compound 37 replaces the bipiperidine-fluorophenoxy system with a piperazine-sulfonyl group.
- Pharmacological activity: Compound 37 exhibits anti-hypernociceptive activity in inflammatory pain models, whereas the target compound’s biological profile remains uncharacterized in the provided evidence .
Piperazine/Piperidine-Linked Pyridinyl Acetamides
highlights pyridinyl acetamides with piperazine-based substituents, such as N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) . Comparisons include:
- Structural features: Compound 8b incorporates a pyridinyl-acetamide core and a chloro-trifluoromethylbenzoyl-piperazine group, contrasting with the bipiperidine-fluorophenoxy system.
- Physicochemical properties : The target compound’s higher molar mass (439.52 vs. 530 g/mol for 8b) reflects its extended bipiperidine architecture. Melting points for 8b (241–242°C) suggest greater crystallinity compared to the target compound (data unavailable) .
Bipiperidine-Containing Analogues
and describe bipiperidine-containing compounds:
- 1-(4-(1,4'-Bipiperidine-10-carbonyl)phenyl)-3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)urea (28): Shares the bipiperidine motif but includes a urea-linked triazine group instead of acetamide and fluorophenoxy .
- Ancriviroc (CAS: 370893-06-4) : A bipiperidine-based CCR5 antagonist with a bromophenyl and methylpyridinyl group, emphasizing the role of aromatic substituents in receptor targeting .
Heterocyclic Analogues with Thiadiazole/Oxazole Moieties
lists 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}propan-1-one (BJ10311) , which shares a 2-fluorophenyl group but replaces bipiperidine with a thiadiazole-piperidine system. The oxazole-thiadiazole core may enhance metabolic stability compared to the acetamide-bipiperidine scaffold .
Key Research Findings and Implications
- Structural versatility: The target compound’s bipiperidine-fluorophenoxy-acetamide architecture distinguishes it from sulfonamide, pyridinyl, and urea-linked analogues.
- Synthetic challenges : The bipiperidine scaffold (as in ’s Compound 28) requires multi-step synthesis, suggesting similar complexity for the target compound .
Biological Activity
N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to synthesize the current knowledge regarding its biological activity, including enzyme inhibition, receptor binding affinity, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a bipiperidine core with a 2-fluorophenoxy substituent, which is significant for its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain proteolytic enzymes, potentially influencing pathways involved in various diseases.
Enzyme Inhibition Studies
Recent research has highlighted the enzyme inhibitory properties of compounds structurally similar to this compound. For example, studies on related compounds have demonstrated their ability to inhibit ADAMTS family enzymes, which are implicated in cardiovascular diseases.
Table 1: Inhibition Data for Related Compounds
| Compound | ADAMTS7 Ki (nM) | ADAMTS5 Ki (nM) |
|---|---|---|
| Compound 1 | 50 ± 20 | 3.0 ± 1.1 |
| Compound 2 | 380 ± 10 | 3.0 ± 0.6 |
| Compound 3 | 40 ± 10 | 6.0 ± 1.0 |
| Compound 4 | 220 ± 80 | 9.0 ± 1.0 |
These findings suggest that modifications in the structure can lead to varying degrees of inhibition against different targets.
Receptor Binding Affinity
The binding affinity of this compound to specific receptors has not been extensively studied; however, compounds with similar structural features have shown promising results in binding assays against various targets, including A2A adenosine receptors.
Table 2: Binding Affinity Data for Similar Compounds
| Compound | Receptor Type | Ki (nM) |
|---|---|---|
| Compound A | A2A Adenosine | 2.2 |
| Compound B | HDAC1 | 80.2 |
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of compounds related to this compound. For instance:
- Case Study on Cardiovascular Disease : A study demonstrated that inhibitors of ADAMTS7 could reduce plaque formation in atherosclerosis models, suggesting potential cardiovascular benefits.
- Neuroinflammation Models : Compounds targeting similar pathways have been evaluated in models of neuroinflammation, showing reduced inflammatory markers and improved outcomes in animal studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
